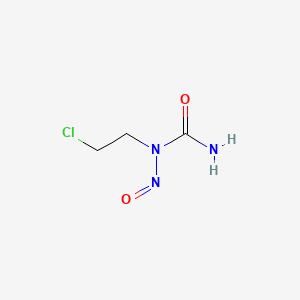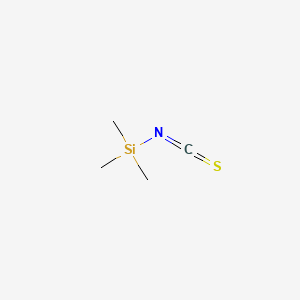
5-Chlor-2-methyl-2H-isothiazol-3-on-hydrochlorid
Übersicht
Beschreibung
5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride, also known as 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride, is a useful research compound. Its molecular formula is C4H5Cl2NOS and its molecular weight is 186.06 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biozid in Beschichtungen und Papierprodukten
5-Chlor-2-methyl-2H-isothiazol-3-on-hydrochlorid: wird häufig als Biozid bei der Verarbeitung von Beschichtungen und Papierprodukten eingesetzt {svg_1}. Es sorgt dafür, dass diese Materialien frei von mikrobiellem Wachstum bleiben, das zu Degradation und Verderb führen kann. Die Europäische Behörde für Lebensmittelsicherheit (EFSA) hat seine Sicherheit bewertet und kommt zu dem Schluss, dass es bei sachgemäßer Anwendung keine Sicherheitsbedenken für Verbraucher darstellt {svg_2}.
Antimikrobielles Mittel in der Wasseraufbereitung
Diese Verbindung ist für ihre antimikrobiellen Eigenschaften bekannt, insbesondere in der industriellen Wasseraufbereitung {svg_3}. Es kontrolliert mikrobielles Wachstum und Biofouling, was für die Aufrechterhaltung der Qualität und Sicherheit von Wassersystemen unerlässlich ist.
Biozid in Kraftstoffsystemen
Die Forschung hat die Verwendung von This compound als Biozid in Flugzeugkraftstoffsystemen untersucht {svg_4}. Seine Wirksamkeit gegen verschiedene mikrobielle Isolate wurde bewertet, was sein Potenzial zur Verbesserung der Zuverlässigkeit und Sicherheit der Kraftstoffspeicherung unterstreicht.
Konservierung von Industrieprodukten
Die Verbindung wird aufgrund ihrer bioziden Eigenschaften als Konservierungsmittel in einer Vielzahl von Industrieprodukten verwendet. Sie trägt dazu bei, die Haltbarkeit zu verlängern und die Qualität von Produkten zu gewährleisten, indem sie mikrobielle Kontamination verhindert {svg_5}.
Sicherheitsbewertung für die Verwendung durch Verbraucher
Die Sicherheit von This compound wurde gründlich bewertet, um sicherzustellen, dass es für die Verwendung durch Verbraucher sicher ist, insbesondere wenn es in Produkten vorhanden ist, die mit Lebensmitteln in Kontakt kommen {svg_6}. Die EFSA hat Richtlinien zu den maximal zulässigen Rückständen in Fertigprodukten herausgegeben {svg_7}.
Studium der Toxizität und der Auswirkungen auf die Umwelt
Es laufen Forschungsarbeiten zur Toxizität und den Auswirkungen dieser Verbindung auf die Umwelt. Sie wurde aufgrund ihrer weit verbreiteten Verwendung und potenzieller Gesundheitsbedenken mit anderen Bioziden wie DDT verglichen {svg_8}. Studien konzentrieren sich auf ihre Wirksamkeit, Kinetik und Toxizität, um eine sichere Verwendung zu gewährleisten.
Wirkmechanismus
Target of Action
The primary target of 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride, also known as 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride, is microbial growth . This compound is a derivative of Isothiazolidin-3-one and is used as an antimicrobial agent . It is effective against a wide range of organisms, including bacteria, fungi, and algae .
Mode of Action
The compound works by oxidizing thiol-containing residues in these organisms . This action disrupts the normal functioning of the microbial cells, leading to their death . The compound’s interaction with its targets is rapid and irreversible, which contributes to its effectiveness as a biocide .
Biochemical Pathways
This disruption can lead to cell death and prevent the growth and reproduction of microorganisms .
Result of Action
The result of the compound’s action is the effective inhibition of microbial growth . This makes it useful in a variety of applications, including the control of microbial growth in water-containing solutions . It has also been tested for inhibition of PCAF (P300/CBP-associated factor) activity, showing potent inhibitory effects .
Action Environment
The efficacy and stability of 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride can be influenced by various environmental factors. For example, in a study on biodiesels with varying levels of contamination, it was found that the biocide had only a transitory inhibitory effect and took over 7 days to begin working at a concentration of 400 ppmv . Therefore, the compound’s action may be less effective in environments with high levels of contamination or in the presence of certain substances .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through its active sulfur moiety. This moiety can oxidize thiol-containing residues in enzymes and proteins, leading to the disruption of microbial cell function and ultimately cell death . The compound is particularly effective against enzymes involved in microbial metabolism, thereby inhibiting their growth and proliferation .
Cellular Effects
The effects of 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride on cells are profound. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s ability to oxidize thiol groups in proteins leads to the inactivation of essential enzymes and proteins, resulting in impaired cellular processes . This disruption can lead to cell death, particularly in microbial cells, making it an effective antimicrobial agent .
Molecular Mechanism
At the molecular level, 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride exerts its effects through several mechanisms. It binds to thiol groups in enzymes and proteins, leading to their oxidation and subsequent inactivation . This binding disrupts the normal function of these biomolecules, inhibiting microbial growth and survival. Additionally, the compound can interfere with gene expression by affecting transcription factors and other regulatory proteins . This multifaceted mechanism of action makes it a potent antimicrobial agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride can change over time. The compound is relatively stable, but its antimicrobial efficacy can decrease due to degradation or interaction with other components in the formulation . Long-term studies have shown that while the compound remains effective at low concentrations, its potency can diminish over extended periods, necessitating periodic reapplication or formulation adjustments .
Dosage Effects in Animal Models
The effects of 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and effective in controlling microbial growth . At higher doses, it can cause adverse effects, including skin irritation and toxicity . Studies have shown that there is a threshold concentration above which the compound’s toxic effects outweigh its antimicrobial benefits .
Metabolic Pathways
5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in microbial metabolism, leading to the inhibition of key metabolic processes . The compound can affect metabolic flux and alter metabolite levels, disrupting the normal metabolic balance within microbial cells . This disruption is a critical factor in its antimicrobial efficacy.
Transport and Distribution
Within cells and tissues, 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific cellular compartments can enhance its antimicrobial activity by targeting critical sites within microbial cells.
Eigenschaften
IUPAC Name |
5-chloro-2-methyl-1,2-thiazol-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNOS.ClH/c1-6-4(7)2-3(5)8-6;/h2H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVYUPIYFIVQDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(S1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26172-55-4 (Parent) | |
| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026530030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5067219 | |
| Record name | 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26530-03-0 | |
| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26530-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026530030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-methyl-2H-isothiazol-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-(1,3-benzodioxol-5-yl)-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfinylacetamide](/img/structure/B1198670.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[[3-(2-furanylmethyl)-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B1198671.png)
![2-[[5-(4-fluorophenyl)-1-methyl-2-imidazolyl]thio]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B1198672.png)
![6,7-Dimethoxy-2-[[2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]thio]-3-quinolinecarbonitrile](/img/structure/B1198673.png)
